molecular formula C6H6BrNO2S B1473659 Methyl 2-amino-4-bromothiophene-3-carboxylate CAS No. 123946-22-3

Methyl 2-amino-4-bromothiophene-3-carboxylate

Cat. No. B1473659
M. Wt: 236.09 g/mol
InChI Key: URQGFCZFMUBHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-bromothiophene-3-carboxylate” is a chemical compound with the molecular formula C6H6BrNO2S . It is a solid substance and is used in studies to design and synthesize novel, orally active, brain penetrants, and tri-substituted thophene based JNK inhibitors starting from carboxylic acids and aminothiophenes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-bromothiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted at the 2-position with an amino group (NH2), at the 3-position with a carboxylate ester group (COOCH3), and at the 4-position with a bromine atom (Br) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-bromothiophene-3-carboxylate” is a solid substance . It has a molecular weight of 236.09 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Safety And Hazards

“Methyl 2-amino-4-bromothiophene-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

methyl 2-amino-4-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3(7)2-11-5(4)8/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGFCZFMUBHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-bromothiophene-3-carboxylate

Synthesis routes and methods

Procedure details

Methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-bromothiophene-3-carboxylate (1 g) was stirred in DCM/morpholine (12 mL, 1:1) at rt until all the ester was consumed. The crude mixture was concentrated under reduced pressure. The residue was dissolved in ethyl ether. The white solid was removed. The mother liquid was concentrated under reduced pressure and a 1:1 mixture of ethyl ether/pentane (20 mL) was added. An additional white solid was removed. The organic layer was concentrated under reduced pressure and the crude mixture was placed under high vacumn to remove the excess of morpholine. The crude amine was taken directly to the next reaction step without further purification. Method[1], MS(ESI) 235.9 [M+H], Retention time=1.919 min.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM morpholine
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 3
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-bromothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-bromothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.